molecular formula C21H14ClN3O5 B4843453 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No. B4843453
M. Wt: 423.8 g/mol
InChI Key: LNGOATLQUNAYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, also known as BMN-673, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to be an effective strategy for the treatment of cancer. BMN-673 is a potent and selective inhibitor of PARP, and it has been shown to have significant activity against a variety of cancer cell lines and in preclinical models of cancer.

Mechanism of Action

2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP is activated and recruits other proteins to repair the damage. Inhibition of PARP prevents DNA repair, leading to the accumulation of DNA damage and ultimately cell death. 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a potent and selective inhibitor of PARP, and it has been shown to be effective in preclinical models of cancer.
Biochemical and Physiological Effects:
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to have significant effects on several biochemical and physiological processes. In preclinical models of cancer, 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to induce apoptosis, inhibit cell proliferation, and enhance the efficacy of other cancer therapies. In addition, 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective treatment for cancer.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is its potent and selective inhibition of PARP, which makes it an effective tool for studying the role of PARP in DNA repair and cancer. In addition, 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to have minimal toxicity in normal cells, which makes it a useful tool for studying the effects of PARP inhibition on normal cells. One limitation of 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is its cost, which may limit its use in some research settings.

Future Directions

There are several potential future directions for research on 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide. One area of focus is the development of combination therapies that incorporate 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide with other cancer therapies, such as chemotherapy and immunotherapy. Another area of focus is the identification of biomarkers that can predict response to 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide, which may help to identify patients who are most likely to benefit from treatment. Finally, further research is needed to understand the long-term effects of 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide on normal cells and to develop strategies to minimize toxicity.

Scientific Research Applications

2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been extensively studied in preclinical models of cancer, and it has shown significant activity against a variety of cancer cell lines, including breast, ovarian, and lung cancer. In addition, 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has been shown to enhance the efficacy of other cancer therapies, including radiation and chemotherapy. Clinical trials of 2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide are currently ongoing, and early results suggest that it may be an effective treatment for several types of cancer.

properties

IUPAC Name

2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O5/c1-29-15-7-9-19-18(11-15)24-21(30-19)12-2-4-13(5-3-12)23-20(26)16-8-6-14(25(27)28)10-17(16)22/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGOATLQUNAYLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Reactant of Route 5
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.